tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pyrrolidine derivatives. These derivatives have a wide range of applications, including pharmaceuticals, where they are used as building blocks for the synthesis of drugs and bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of tert-butyl esters as starting materials. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, where the generated HBr is used to hydrolyze the tert-butyl esters in situ . Similarly, the synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls from corresponding pyrroline oxides has been achieved . Moreover, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been utilized to synthesize 3-substituted 4-tert-butylpyridine derivatives .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate and related compounds has been characterized using various spectroscopic methods and, in some cases, confirmed by X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and providing detailed information about the conformation of the proline ring .
Chemical Reactions Analysis
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including hydrolysis, addition reactions, and coupling with nucleophiles. The reaction with singlet oxygen has been used to yield 5-substituted pyrroles, which are important intermediates for the synthesis of compounds like prodigiosin . Additionally, the bulky tert-butyl group can direct selective substitutions to specific positions on the pyrrolidine ring, as seen in the synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate derivatives are influenced by the substituents on the pyrrolidine ring. These properties are crucial for their reactivity and stability, which are important for their use as intermediates in organic synthesis. For example, pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N–O group are known for their high resistance to bioreduction . The regioselective synthesis methods developed for these compounds ensure that the desired physical and chemical properties are retained in the final product .
Scientific Research Applications
Asymmetric Synthesis
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is notably used in asymmetric synthesis. For instance, it's involved in the enantioselective nitrile anion cyclization to form substituted pyrrolidines. This process is significant for achieving high yield and enantiomeric excess in the synthesis of N-tert-butyl disubstituted pyrrolidines (Chung et al., 2005).
Continuous Flow Synthesis
The compound is used in continuous flow synthesis methods. For example, it's a key component in the one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method efficiently combines multiple steps into a single microreactor process (Herath & Cosford, 2010).
Synthesis of Anti-inflammatory Agents
In medicinal chemistry, tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is used in synthesizing anti-inflammatory compounds. A study highlights its role in producing pyrrolidin-2-ones with potential as anti-inflammatory and analgesic agents, also serving as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Crystal Structure Analysis
The compound's derivatives are also important in crystallography. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related derivative, was synthesized and characterized, including X-ray diffraction studies, providing insights into molecular structures and conformations (Naveen et al., 2007).
Catalytic Coupling Reactions
It's also used in catalytic coupling reactions. A study demonstrates the utility of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate in palladium-catalyzed coupling with arylboronic acids to produce various tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNGQGISAMHLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647085 | |
Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
305329-97-9 | |
Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.